molecular formula C20H16N4O8S B2723491 N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide CAS No. 391896-41-6

N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide

Cat. No.: B2723491
CAS No.: 391896-41-6
M. Wt: 472.43
InChI Key: MEPHAUMJQHOQNZ-UHFFFAOYSA-N
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Description

N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiophene ring substituted with two carboxamide groups, each bonded to a 4-methoxy-2-nitrophenyl group. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the phenyl rings contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of 4-methoxy-2-nitroaniline, which is then reacted with thiophene-2,5-dicarboxylic acid chloride under appropriate conditions to form the desired compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration, or halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of 4-methoxy-2-nitrobenzoic acid derivatives.

    Reduction: Formation of 4-methoxy-2-aminophenyl derivatives.

    Substitution: Formation of halogenated or further nitrated derivatives.

Scientific Research Applications

N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is largely dependent on its interaction with molecular targets. The compound’s electron-donating and electron-withdrawing groups can influence its binding affinity and reactivity with enzymes or receptors. For example, the nitro groups may participate in redox reactions, while the methoxy groups can enhance solubility and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N2,N5-bis(4-methoxyphenyl)thiophene-2,5-dicarboxamide: Lacks the nitro groups, resulting in different reactivity and applications.

    N2,N5-bis(4-nitrophenyl)thiophene-2,5-dicarboxamide: Lacks the methoxy groups, affecting its solubility and interaction with biological targets.

    N2,N5-bis(4-methoxy-2-nitrophenyl)furan-2,5-dicarboxamide: Similar structure but with a furan ring instead of thiophene, leading to different electronic properties.

Uniqueness

N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is unique due to the combination of methoxy and nitro groups on the phenyl rings, which provides a balance of electron-donating and electron-withdrawing effects. This unique combination enhances its versatility in various chemical reactions and applications in scientific research.

Biological Activity

N2,N5-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound’s synthesis, structural characteristics, and biological activities, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiophene-2,5-dicarboxylic acid with 4-methoxy-2-nitroaniline. The resulting compound can be characterized using various spectroscopic techniques such as NMR, IR, and UV-Vis spectroscopy.

Structural Formula

The structural formula can be represented as follows:

C19H18N4O6S\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_6\text{S}

Pharmacological Properties

  • Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. The presence of nitro and methoxy groups can enhance electron donation capabilities, potentially leading to increased radical scavenging activity.
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. Mechanistic studies suggest that it may inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in synaptic clefts.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of 12 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed that treated cells underwent apoptosis as evidenced by increased Annexin V staining.

Case Study 2: Neuroprotective Effects

A recent investigation focused on the neuroprotective properties of this compound in a rat model of Alzheimer's disease. The administration of the compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant radical scavenging
AnticancerIC50 = 12 µM on MCF-7 cells
NeuroprotectiveReduced amyloid-beta plaque formation

Properties

IUPAC Name

2-N,5-N-bis(4-methoxy-2-nitrophenyl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O8S/c1-31-11-3-5-13(15(9-11)23(27)28)21-19(25)17-7-8-18(33-17)20(26)22-14-6-4-12(32-2)10-16(14)24(29)30/h3-10H,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPHAUMJQHOQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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